molecular formula C5H7ClN2O2S B1301095 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride CAS No. 849351-92-4

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Cat. No.: B1301095
CAS No.: 849351-92-4
M. Wt: 194.64 g/mol
InChI Key: HAULHCBIEFNHJS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (DMIS) is a specialized sulfonyl chloride derivative of imidazole, characterized by its reactive sulphonyl chloride (-SO₂Cl) group at the 5-position and methyl substituents at the 1- and 2-positions of the imidazole ring. This compound is primarily employed in analytical chemistry as a derivatization agent to enhance the detectability of low-ionization analytes, such as estrogens, in mass spectrometry (MS). The sulphonyl chloride group reacts with hydroxyl or amine groups in target molecules, forming stable derivatives that improve ionization efficiency and enable sensitive detection in complex matrices like environmental water samples . DMIS is notable for its ability to provide distinctive fragmentation patterns in tandem MS, aiding in compound confirmation even at trace concentrations (sub-nanogram per liter levels) .

Properties

IUPAC Name

2,3-dimethylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAULHCBIEFNHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849351-92-4
Record name 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
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Preparation Methods

Chlorosulfonation of 1,2-Dimethylimidazole

The most common and industrially relevant method for synthesizing 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride involves the direct chlorosulfonation of 1,2-dimethylimidazole or its derivatives using chlorosulfonic acid or related chlorinating agents.

  • Reaction:
    1,2-Dimethylimidazole + Chlorosulfonic acid → this compound
  • Conditions: Controlled temperature (often below 50 °C to avoid decomposition), stirring under anhydrous conditions, followed by work-up to isolate the sulphonyl chloride derivative.

This method is favored for its straightforwardness and relatively high yield. The sulphonyl chloride group is introduced selectively at the 5-position of the imidazole ring due to electronic and steric factors.

Synthesis of the 1,2-Dimethylimidazole Precursor

Before chlorosulfonation, the 1,2-dimethylimidazole precursor must be prepared. A notable method involves methylation of 2-methylimidazole using dimethyl carbonate as a methylating agent.

  • Reaction:
    2-Methylimidazole + Dimethyl carbonate → 1,2-Dimethylimidazole
  • Conditions:
    • Solvent: High-boiling organic solvents such as glycol monoethyl ether, dimethylformamide (DMF), or chlorobenzene
    • Temperature: Heating to 120–180 °C, preferably 120–140 °C
    • Addition time of dimethyl carbonate: 6–20 hours
    • Post-reaction: Insulation (holding) at 130–200 °C for 1–5 hours
    • Purification: Vacuum distillation and rectification under 4.0–8.0 kPa at 50–110 °C to isolate pure 1,2-dimethylimidazole.

This method is advantageous due to the use of low-toxicity dimethyl carbonate, absence of catalysts (thus avoiding solid waste), and high yield, making it suitable for industrial scale-up.

Step Reagents/Conditions Purpose Notes
1 2-Methylimidazole + Dimethyl carbonate Methylation to 1,2-dimethylimidazole Solvent: glycol monoethyl ether, DMF, or chlorobenzene; 120–180 °C
2 Heating and insulation Complete methylation reaction 130–200 °C for 1–5 h
3 Vacuum distillation and rectification Purification 4.0–8.0 kPa, 50–110 °C

Alternative Chlorination Using Thionyl Chloride

Another reported method involves chlorination of a precursor sulfonic acid or sulfonate intermediate using thionyl chloride (SOCl₂) under reflux conditions.

  • Reaction:
    1,2-Dimethylimidazole-5-sulfonic acid + SOCl₂ → this compound
  • Conditions: Reflux in anhydrous solvent, typically under inert atmosphere to prevent hydrolysis.

This method is less commonly used industrially but can be effective for laboratory-scale synthesis.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages
Chlorosulfonation of 1,2-dimethylimidazole Chlorosulfonic acid Controlled low temperature, anhydrous Direct, high yield, selective Requires handling corrosive chlorosulfonic acid
Methylation of 2-methylimidazole + Chlorosulfonation Dimethyl carbonate, chlorosulfonic acid High temperature methylation, then chlorosulfonation Catalyst-free, low toxicity methylation, scalable Multi-step, requires purification
Chlorination of sulfonic acid intermediate Thionyl chloride Reflux, inert atmosphere Effective for lab scale Use of toxic SOCl₂, longer reaction times

Research Findings and Industrial Considerations

  • The methylation method using dimethyl carbonate is highlighted in patent literature for its environmental and economic benefits, including no catalyst use, minimal waste, and high yield, making it suitable for large-scale production.
  • Chlorosulfonation remains the most direct and widely used method for introducing the sulphonyl chloride group, with reaction parameters optimized to maximize selectivity and minimize side reactions.
  • The purity of 1,2-dimethylimidazole precursor significantly affects the yield and quality of the final sulphonyl chloride product, emphasizing the importance of efficient methylation and purification steps.
  • Industrial processes often employ continuous flow reactors for chlorosulfonation to improve safety and reproducibility.

Summary Table of Preparation Steps

Stage Starting Material Reagents Conditions Product
1 2-Methylimidazole Dimethyl carbonate 120–180 °C, 6–20 h addition, 130–200 °C insulation 1,2-Dimethylimidazole
2 1,2-Dimethylimidazole Chlorosulfonic acid Controlled temp, anhydrous This compound
Alternative 1,2-Dimethylimidazole-5-sulfonic acid Thionyl chloride Reflux, inert atmosphere This compound

Chemical Reactions Analysis

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulphonyl chloride group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols.

    Major Products: The primary products formed depend on the nature of the nucleophile used in the substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₅H₇N₂O₂SCl
Molecular Weight : 194.64 g/mol
CAS Number : 849351-92-4

The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through substitution reactions.
    • Derivatization Agent : The compound is employed in the derivatization of small molecules to improve their detection in mass spectrometry. This application is particularly useful in environmental analysis for detecting estrogens and other trace compounds .
  • Biology
    • Modification of Biomolecules : In biochemical research, this compound modifies proteins and peptides to study their functions and interactions. This modification can influence cellular signaling pathways and gene expression .
    • Cellular Effects : The compound interacts with various enzymes and proteins, enhancing their detection and analysis in complex biological matrices .
  • Medicine
    • Therapeutic Agent Development : It plays a role in synthesizing potential therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to modify biomolecules allows researchers to explore new drug candidates .
    • Analytical Applications : Its use in mass spectrometry facilitates the identification of low-abundance compounds in biological samples, aiding in drug development and biomarker discovery.
  • Industry
    • Specialty Chemicals Production : The compound is involved in producing specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeKey Application
This compoundSulphonyl ChlorideDerivatization agent for mass spectrometry
1,2-Dimethyl-1H-imidazole-5-carbaldehydeAldehydeBuilding block for pharmaceuticals
1,2-Dimethyl-5-chlorosulfonylimidazoleSulfonyl ChlorideSimilar reactivity; used in synthetic applications

Case Study 1: Environmental Analysis

A study demonstrated the effectiveness of this compound in detecting estrogens in environmental samples. The compound was used as a derivatizing agent to enhance the mass spectrometric signal of these low-abundance compounds, leading to improved detection limits compared to traditional methods.

Case Study 2: Biochemical Modification

In another research project, the compound was utilized to modify peptides for studying their interactions with cellular receptors. The modifications allowed researchers to elucidate signaling pathways involved in cancer progression, highlighting its importance in biomedical research .

Case Study 3: Pharmaceutical Development

A recent investigation focused on synthesizing new enzyme inhibitors using this compound as a key intermediate. The resulting compounds showed promising activity against specific targets related to metabolic diseases, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DMIS’s utility, a comparative analysis with structurally and functionally analogous compounds is provided below. Key comparisons include 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) and other sulfonyl chloride-based derivatization agents (e.g., dansyl chloride).

Table 1: Structural and Functional Comparison

Property 1,2-Dimethyl-1H-imidazole-5-sulphonyl Chloride (DMIS) 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
Functional Groups Sulphonyl chloride (-SO₂Cl) Chloromethyl (-CH₂Cl), nitro (-NO₂) Sulphonyl chloride (-SO₂Cl), dimethylamino (-N(CH₃)₂)
Reactivity Reacts with hydroxyl/amine groups Chloromethyl group undergoes nucleophilic substitution Reacts with primary/secondary amines, thiols
Primary Application Derivatization for MS sensitivity enhancement Intermediate in organic synthesis (e.g., anticancer agents) Fluorescent labeling of amines in HPLC/fluorescence assays
Ionization Enhancement High (due to sulphonyl group and imidazole ring) Not applicable (non-derivatizing role) Moderate (fluorescence-based detection)
Thermal Stability Stable under derivatization conditions (~25–60°C) Melting point: 120°C (isopropyl alcohol recrystallization) Decomposes above 80°C

Key Research Findings

DMIS vs. Dansyl Chloride: DMIS outperforms dansyl chloride in MS applications due to its imidazole ring, which enhances ionization efficiency via proton affinity. Dansyl chloride relies on fluorescence detection, which is less sensitive for trace analytes . DMIS derivatives achieve method quantification limits (MQLs) as low as 7.0 pg L⁻¹ for estrogens in water, compared to dansyl chloride’s typical MQLs in the nanogram range .

DMIS vs. Compound 1 :

  • Synthetic Pathways : Compound 1 is synthesized via chlorination of a precursor alcohol using SOCl₂, a method analogous to sulphonyl chloride formation but yielding a chloromethyl group instead .
  • Applications : While DMIS is analytical, Compound 1 serves as a nitroimidazole intermediate for pharmaceuticals, leveraging its nitro group for redox-active properties in drug design .

Stability and Handling :

  • DMIS’s sulphonyl chloride group is moisture-sensitive but stabilizes upon derivatization. Compound 1’s chloromethyl group is less reactive under ambient conditions, making it easier to handle in synthetic workflows .

Biological Activity

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (CAS No. 849351-92-4) is a sulphonyl chloride derivative with significant applications in biochemical analysis and synthetic chemistry. Its unique structure allows it to function as a derivatizing agent, enhancing the detection of biomolecules in various analytical techniques. This article explores its biological activity, mechanisms of action, and implications in research and industry.

  • Molecular Formula : C₅H₇N₂O₂SCl
  • Molecular Weight : 194.64 g/mol
  • Structure : The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.

This compound primarily acts as a derivatizing agent in mass spectrometry (MS) applications. Its mechanism includes:

  • Target Interaction : It forms covalent bonds with various biomolecules, enhancing their mass spectrometric signal, which is crucial for detecting low-abundance compounds in complex matrices such as environmental samples and biological fluids .
  • Biochemical Modulation : The compound modifies the chemical structure of target molecules, influencing cellular signaling pathways and gene expression.

Cellular Effects

The compound affects various cellular processes:

  • Cell Signaling : It can alter the activity of enzymes and proteins by modifying their structure, leading to changes in cellular metabolism and signaling pathways .
  • Gene Expression : By influencing the chemical environment of cells, it can modulate gene expression patterns relevant to growth, differentiation, and apoptosis .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, it may enhance biomolecule detection without significant toxicity.
  • High Doses : Increased concentrations can lead to cytotoxic effects, necessitating careful dosage management in experimental setups .

Applications in Research

This compound has been employed in various scientific contexts:

  • Analytical Chemistry : It is widely used for the derivatization of steroids and other hormones to improve quantification accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .
  • Environmental Studies : The compound has been utilized to detect estrogenic compounds in water samples through enhanced analytical sensitivity .

Case Studies

  • Quantification of Steroids :
    A study developed an LC-HRMS/MS method using this compound for quantifying steroid hormones in serum samples. The derivatization significantly improved the detection limits and precision of the analysis .
  • Endocrine Disruptor Detection :
    In research assessing endocrine disruptors in aquatic environments, this compound facilitated the detection of estrogenic chemicals by enhancing their ionization efficiency during mass spectrometric analysis .

Comparison with Similar Compounds

Compound NameStructure TypeKey Application
1,2-Dimethyl-1H-imidazole-5-carbaldehydeImidazole derivativeBuilding block for pharmaceuticals
1,2-Dimethyl-5-chlorosulfonylimidazoleSulfonyl derivativeSimilar reactivity but different applications

Q & A

Q. What are the optimal conditions for synthesizing 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride to maximize yield and purity?

Methodological Answer: The compound can be synthesized via chlorination of a precursor alcohol using thionyl chloride (SOCl₂) under reflux conditions in an inert atmosphere (e.g., nitrogen). Post-reaction, purification via recrystallization from isopropyl alcohol is recommended to isolate the product as a crystalline solid. Monitoring reaction progress with TLC and ensuring anhydrous conditions minimizes side reactions .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: This compound is hygroscopic and thermally sensitive. Store aliquots in airtight containers under nitrogen at temperatures below 4°C. For experimental use, equilibrate to room temperature in a desiccator before opening to avoid moisture ingress. Always use anhydrous solvents (e.g., dry DMF or THF) in reactions to suppress hydrolysis .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine 1H^1 \text{H}-NMR (in CDCl₃) to verify methyl group environments and sulfonyl chloride protons, mass spectrometry (EI-MS) for molecular ion confirmation, and FT-IR to identify characteristic S=O stretches (~1360–1180 cm⁻¹). Cross-validate with elemental analysis to ensure stoichiometric purity .

Advanced Research Questions

Q. How can crystallographic software like SHELX or ORTEP-3 resolve structural ambiguities in derivatives of this compound?

Methodological Answer: SHELXL refines crystal structures using high-resolution X-ray data, particularly for resolving torsional angles and hydrogen-bonding networks. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, aiding in distinguishing disorder or dynamic effects. For twinned crystals, SHELXD’s dual-space recycling improves phase determination .

Q. How can researchers address contradictory data between NMR and mass spectrometry when characterizing derivatives?

Methodological Answer: Contradictions often arise from impurities or dynamic effects (e.g., tautomerism). Perform column chromatography to isolate pure fractions and re-run NMR under variable-temperature conditions. For MS discrepancies, use high-resolution ESI-MS to distinguish isobaric interferences. Cross-check with X-ray crystallography for definitive structural assignment .

Q. What strategies improve regioselectivity in derivatization reactions involving this compound?

Methodological Answer: To target specific reactive sites (e.g., sulfonyl chloride vs. methyl groups), employ steric hindrance (e.g., bulky bases) or Lewis acid catalysts. For nucleophilic substitutions, pre-activate the sulfonyl chloride with DMAP to enhance electrophilicity. Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. How can researchers mitigate low yields in coupling reactions using this sulfonyl chloride?

Methodological Answer: Low yields may stem from competing hydrolysis. Use Schlenk-line techniques to maintain anhydrous conditions. Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time. Monitor intermediates via LC-MS. For acid-sensitive substrates, add a proton sponge (e.g., 2,6-lutidine) to neutralize HCl byproducts .

Data Contradiction and Validation

Q. How to validate the purity of this compound when commercial certificates are unavailable?

Methodological Answer: Perform orthogonal analyses:

  • HPLC-PDA : Detect UV-active impurities at 254 nm.
  • Karl Fischer titration : Quantify water content (<0.1% w/w).
  • Iodometric titration : Confirm active sulfonyl chloride content (>98%). Cross-reference with melting point consistency (compare to literature values) .

Q. What experimental controls are essential when studying the reactivity of this compound in aqueous vs. non-aqueous media?

Methodological Answer: Include:

  • Blank reactions (solvent + reagent without substrate) to identify solvent-specific degradation.
  • Kinetic sampling at multiple timepoints to track hydrolysis rates.
  • Isotopic labeling (e.g., D₂O) in NMR to trace proton exchange pathways. Use buffered aqueous solutions (pH 4–7) to stabilize intermediates .

Structural and Mechanistic Analysis

Q. How to computationally model the electronic effects of substituents on the reactivity of the imidazole ring?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions susceptible to nucleophilic attack. Compare HOMO-LUMO gaps of derivatives to predict reactivity trends. Validate with Hammett plots using experimental rate constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

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